An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile
Introduction
Within the intricate landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, forming the core of numerous bioactive compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.[2][3][4] This guide focuses on a specific and promising derivative, 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile. The strategic incorporation of an acetonitrile moiety at the 6-position and an amino group at the 2-position of the benzothiazole ring system imparts unique physicochemical characteristics that are of significant interest to researchers in drug discovery and development.
This document provides a comprehensive overview of the core physicochemical properties of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile, delves into a validated synthetic protocol, and discusses the implications of its molecular architecture for drug development. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound as a building block in the synthesis of novel therapeutic agents.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug discovery, as these parameters significantly influence its pharmacokinetic and pharmacodynamic profiles. The key properties of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇N₃S | [5][6][7] |
| Molecular Weight | 189.24 g/mol | [5][7] |
| CAS Number | 352530-05-3 | [5][6] |
| Appearance | Off-white to light yellow solid/powder | [6] |
| Melting Point | 160-165 °C | [6] |
| Solubility | Slightly soluble in DMSO, DMF; insoluble in water. | [6] |
| Purity | >98% | [6] |
| Density | 1.35 g/cm³ | [6] |
| Storage | Store in a cool, dry, and well-ventilated area; protect from light. | [6] |
The low water solubility and preference for polar aprotic solvents like DMSO and DMF are characteristic of many aromatic heterocyclic compounds and have important implications for formulation and biological testing. The melting point range suggests a compound with moderate crystalline lattice energy.
Synthesis and Mechanistic Insights
The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry. A common and effective method for constructing the 2-aminobenzothiazole core involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine.[8][9] This electrophilic cyclization is a robust and versatile reaction.
Experimental Protocol: Synthesis of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile
This protocol is based on the classical synthesis of 6-substituted 2-aminobenzothiazoles.[9]
Materials:
-
4-Amino-3-cyanomethylaniline (starting material - requires synthesis or sourcing)
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
25% Aqueous Ammonia (NH₃)
-
Water (deionized)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 4-amino-3-cyanomethylaniline and 4 equivalents of potassium thiocyanate in glacial acetic acid.
-
Stirring: Stir the mixture at room temperature for 45 minutes.
-
Cooling: Cool the reaction mixture to 10 °C in an ice bath.
-
Bromine Addition: Dissolve 2 equivalents of bromine in a small amount of glacial acetic acid and add it dropwise to the reaction mixture via the dropping funnel. A yellow suspension is expected to form.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature overnight.
-
Neutralization: Carefully neutralize the reaction mixture to a pH of 8 with a 25% aqueous ammonia solution. This step should be performed in a well-ventilated fume hood as it is an exothermic reaction.
-
Precipitation and Isolation: The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with water and then dry it to obtain the crude 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve the reactants and facilitate the electrophilic substitution and cyclization steps.
-
Potassium Thiocyanate: Acts as the source of the thiocyanate group, which is essential for the formation of the thiazole ring.
-
Bromine: Functions as an oxidizing agent to facilitate the electrophilic cyclization.
-
Aqueous Ammonia: Used to neutralize the acidic reaction mixture and precipitate the final product, which is typically a free base.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile.
Relevance in Drug Discovery and Development
The structural features of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile make it an attractive starting point for the design of new drug candidates. The 2-aminobenzothiazole core is a known pharmacophore present in a variety of biologically active molecules.[10][11]
Drug-Likeness and Lead Optimization:
The molecule's physicochemical properties are generally favorable for lead-like space. The molecular weight is well under the 500 Da limit often cited in Lipinski's Rule of Five. The presence of the amino and nitrile groups provides handles for further chemical modification, allowing for the optimization of properties such as solubility, metabolic stability, and target binding affinity.
Known and Potential Biological Activities:
While specific biological activity data for 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile itself is not extensively reported in publicly available literature, derivatives of the 2-aminobenzothiazole scaffold have shown a remarkable range of activities. These include:
-
Anticancer Activity: Derivatives have been investigated as potent anticancer agents.[12][13] For instance, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives have been designed and synthesized as antineoplastic agents for cervical cancer.[12]
-
Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a key component in various antimicrobial and antifungal compounds.[2]
-
Neuroprotective Effects: The marketed drug Riluzole, which contains a 2-aminobenzothiazole core, is used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the potential of this scaffold in neurological disorders.[1]
The acetonitrile group can act as a hydrogen bond acceptor and can be a precursor to other functional groups, such as carboxylic acids or tetrazoles, which are often used in medicinal chemistry to modulate physicochemical properties and biological activity.
Conclusion
2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile is a valuable heterocyclic building block with a promising profile for applications in drug discovery and materials science. Its synthesis is achievable through established chemical methodologies, and its physicochemical properties are amenable to the development of lead compounds. The inherent biological potential of the 2-aminobenzothiazole scaffold, combined with the versatility of the acetonitrile functional group, provides a strong foundation for the exploration of novel derivatives with a wide range of therapeutic applications. Further research into the biological activities of this specific compound and its analogs is warranted and could lead to the discovery of new and effective therapeutic agents.
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Carboxy-Polystyrene Resin
Resin-Bound Acyl-Isothiocyanate
Resin-Bound Thiourea
Resin-Bound Benzothiazole
Final 2-Aminobenzothiazole
